molecular formula C18H18F3NO3S B2707787 N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2320684-41-9

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2707787
CAS RN: 2320684-41-9
M. Wt: 385.4
InChI Key: VDZKOAGUDLBHAN-UHFFFAOYSA-N
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Description

N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H18F3NO3S and its molecular weight is 385.4. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

Compounds related to N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide have been investigated for their potential in heterocyclic synthesis. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and explored for their reactivity towards a variety of nitrogen nucleophiles, yielding a range of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives. This research highlights the versatility of thiophene-containing compounds in the synthesis of complex heterocyclic structures (Mohareb et al., 2004).

Supramolecular Chemistry

Another study focused on the formation of novel crystals through strong hydrogen bonds and weak intermolecular interactions involving compounds with structural elements similar to this compound. The research demonstrated the significance of hydrogen bonding and weak interactions in assembling molecules into larger supramolecular structures, offering insights into the design of novel materials with potential applications in various fields, including materials science and pharmaceuticals (Wang et al., 2014).

Organic Synthesis

In the realm of organic synthesis, compounds featuring the tetrahydro-2H-pyran moiety have been utilized in the development of novel synthetic methods. For example, a practical synthesis of an orally active CCR5 antagonist involved the use of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a compound sharing structural similarities with this compound. This research underscores the importance of such compounds in the synthesis of therapeutically relevant molecules (Ikemoto et al., 2005).

Crystallography and Material Properties

Further research into compounds related to this compound has extended into crystallography and the analysis of material properties. Studies have elucidated the crystal structures of various derivatives, contributing to a deeper understanding of their molecular conformations and supramolecular interactions. Such insights are crucial for the design and development of new materials with tailored properties (Kranjc et al., 2012).

properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c19-18(20,21)25-15-3-1-13(2-4-15)16(23)22-12-17(6-8-24-9-7-17)14-5-10-26-11-14/h1-5,10-11H,6-9,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZKOAGUDLBHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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